molecular formula C19H27NO2 B2576265 (3R,4R)-A2-32-01 CAS No. 1359752-95-6

(3R,4R)-A2-32-01

Cat. No.: B2576265
CAS No.: 1359752-95-6
M. Wt: 301.43
InChI Key: WBHVHPLFRGISDD-QZTJIDSGSA-N
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Description

(3R,4R)-A2-32-01 is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties. The compound is often used as an intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (3R,4R)-A2-32-01 typically involves several steps, starting from readily available starting materials. One common synthetic route includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Hydrolysis of the partially reduced product in the presence of acid yields 1-benzyl-4-methylpiperidin-3-one, which undergoes reductive amination with methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The process may also involve purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-A2-32-01 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4R)-A2-32-01 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-A2-32-01 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards its targets. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications .

Comparison with Similar Compounds

  • (3R,4R)-3,4-Dibromohexane
  • (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol
  • (3R,4R)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trimethoxyphenyl)piperidine

Comparison: Compared to similar compounds, (3R,4R)-A2-32-01 exhibits unique properties due to its specific stereochemistry. This uniqueness contributes to its distinct reactivity and biological activity. For instance, while (3R,4R)-3,4-Dibromohexane is primarily used in organic synthesis, this compound finds applications in medicinal chemistry and drug development. The presence of different functional groups and stereochemistry in these compounds results in varied applications and mechanisms of action .

Properties

IUPAC Name

(3R,4R)-3-non-8-enyl-4-(2-pyridin-3-ylethyl)oxetan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c1-2-3-4-5-6-7-8-11-17-18(22-19(17)21)13-12-16-10-9-14-20-15-16/h2,9-10,14-15,17-18H,1,3-8,11-13H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHVHPLFRGISDD-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCC1C(OC1=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCCCC[C@@H]1[C@H](OC1=O)CCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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